molecular formula C16H15N3O5 B2933045 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide CAS No. 1396885-93-0

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide

Cat. No.: B2933045
CAS No.: 1396885-93-0
M. Wt: 329.312
InChI Key: GGLUEUPTBTVXKA-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide features a unique hybrid structure combining a benzodioxole moiety, an azetidine ring, and a 5-methyl-1,2-oxazol-3-yl group. The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity, while the 5-methyloxazole group may enhance bioavailability and serve as a hydrogen bond acceptor.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-9-4-14(18-24-9)17-15(20)11-6-19(7-11)16(21)10-2-3-12-13(5-10)23-8-22-12/h2-5,11H,6-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLUEUPTBTVXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(5-methyl-1,2-oxazol-3-yl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies highlighting its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O4C_{15}H_{16}N_{4}O_{4}, with a molecular weight of approximately 304.31 g/mol. The structure features a benzodioxole moiety, an oxazole ring, and an azetidine scaffold, which are known to contribute to diverse biological activities due to their ability to interact with various biological targets.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study reported that certain benzodioxole derivatives displayed IC50 values against cancer cells ranging from 26 to 65 µM, indicating effective cytotoxicity while sparing normal cells .

Antidiabetic Activity

The compound's potential as an antidiabetic agent has also been investigated. In vitro studies demonstrated that analogs could inhibit α-amylase activity significantly, with IC50 values as low as 0.68 µM. In vivo experiments using streptozotocin-induced diabetic mice showed that these compounds could effectively lower blood glucose levels . This suggests a mechanism where the compound may modulate carbohydrate metabolism.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzodioxole derivatives. The presence of functional groups within the structure allows for interactions with microbial enzymes or receptors, leading to inhibition of growth in various pathogens .

The mechanisms by which This compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as α-amylase in the case of diabetes.
  • Receptor Modulation : It may interact with various receptors involved in cell signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
Benzodioxole DerivativesContains benzodioxole moietyAntimicrobial, anticancer
Oxazole DerivativesIncludes oxazole ringAntidiabetic properties
Azetidine DerivativesFeatures azetidine scaffoldPotential neuroprotective effects

The combination of these structural elements in This compound enhances its biological profile compared to simpler analogs.

Case Studies

Several case studies have documented the efficacy of benzodioxole derivatives:

  • Anticancer Efficacy : In a study involving various cancer cell lines, derivatives showed selective toxicity towards malignant cells while exhibiting minimal effects on normal cells.
  • Diabetes Management : Animal models demonstrated significant reductions in blood glucose levels when treated with compounds similar to the target compound over a period of several weeks.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The benzodioxole carbonyl in the target compound may enhance electron-deficient aromatic interactions compared to the 3-methylbenzamide group in .
  • Synthetic Complexity : The azetidine core likely requires specialized ring-forming reactions, whereas sulfonamide and Schiff base derivatives () utilize more straightforward condensation or coupling steps.

Crystallographic and Computational Analysis

  • Structural Determination : Software such as SHELXL (), ORTEP-3 (), and WinGX () are widely used for crystallographic refinement of similar small molecules. For example, the oxazolyl-containing compound in was confirmed via X-ray diffraction, a method applicable to the target compound.
  • Directing Groups : The N,O-bidentate group in facilitates metal-catalyzed C–H functionalization, a feature absent in the target compound but relevant for derivatization strategies.

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